

A Technical Guide to the Physical Properties of 5-Bromo-2-pyrazinamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-bromopyrazine

Cat. No.: B017997

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-pyrazinamine is a halogenated heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. Its pyrazine core is a key pharmacophore in numerous biologically active compounds, and the presence of a bromine atom and an amino group at strategic positions allows for diverse chemical modifications. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthesis, process development, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-bromo-2-pyrazinamine, details the experimental methodologies for their determination, and illustrates its role in synthetic chemistry.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical descriptors for 5-bromo-2-pyrazinamine. Much of the available data is computationally predicted, highlighting the need for further experimental verification.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₄ BrN ₃	[1]
Molecular Weight	174.00 g/mol	[1]
CAS Number	59489-71-3	
Appearance	Light yellow crystal	
Melting Point	Data not available (related compound 5-bromo-2-pyrimidinamine: 241-243 °C)	
Boiling Point	Predicted: 340.7±34.0 °C (for a related compound)	
pKa	Predicted: 2.38±0.10 (for a related compound)	[2]
XLogP3	0.7	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	0	[1]
Exact Mass	172.95886 g/mol	[1]
Topological Polar Surface Area	51.8 Å ²	[1]

Solubility Profile

Specific quantitative solubility data for 5-bromo-2-pyrazinamine in various organic solvents is not extensively reported in the literature. However, based on the properties of similar compounds, a qualitative solubility profile can be inferred.

Solvent	Expected Solubility	Rationale
Water	Insoluble	The hydrophobic pyrazine ring and bromine atom likely dominate over the polar amino group.
Dimethyl Sulfoxide (DMSO)	Soluble	Polar aprotic solvents are generally effective for dissolving such heterocyclic compounds.[3]
Dimethylformamide (DMF)	Soluble	Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic molecules.[3]
Methanol	Slightly Soluble (may require heating)	The polarity of methanol may allow for some dissolution, potentially enhanced by heating.
Dichloromethane (DCM)	Slightly Soluble	A less polar organic solvent that may dissolve the compound to some extent.
Hexane	Insoluble	The compound's polarity is likely too high for dissolution in nonpolar aliphatic solvents.

Spectral Data

While comprehensive spectral data sets for 5-bromo-2-pyrazinamine are not readily available in public databases, the following represents typical characterization data that would be expected.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the protons on the pyrazine ring and the amine group. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.
¹³ C NMR	Resonances for the four carbon atoms of the pyrazine ring. The carbon atom attached to the bromine would be significantly shifted.
FTIR	Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm ⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations of the pyrazine ring.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the exact mass (172.95886 Da). The isotopic pattern of bromine (¹⁹ Br and ⁸¹ Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 5-bromo-2-pyrazinamine are not available for the compound itself. However, standard methodologies for organic compounds would be employed.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity and can be determined using a melting point apparatus.

- Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
- Procedure:

- A small, dry sample of crystalline 5-bromo-2-pyrazinamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (1-2 °C).

Boiling Point Determination (for liquids)

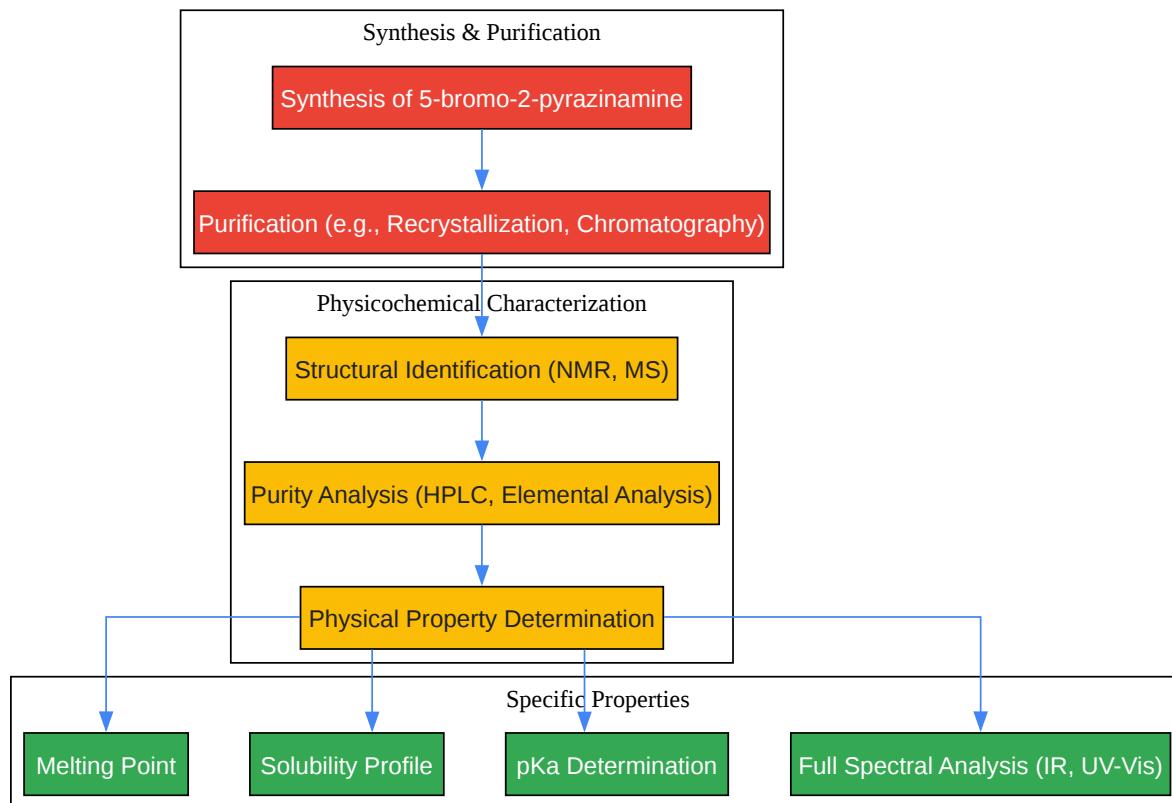
While 5-bromo-2-pyrazinamine is a solid at room temperature, a general procedure for determining the boiling point of a liquid is as follows, which would apply if the compound were in a liquid state or dissolved in a high-boiling solvent for distillation.

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
- Procedure:
 - The liquid sample is placed in the distillation flask with boiling chips.
 - The apparatus is assembled for simple distillation.
 - The liquid is heated, and the vapor is allowed to rise and surround the thermometer bulb.
 - The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point.

Solubility Determination

The solubility of 5-bromo-2-pyrazinamine can be determined qualitatively and quantitatively.

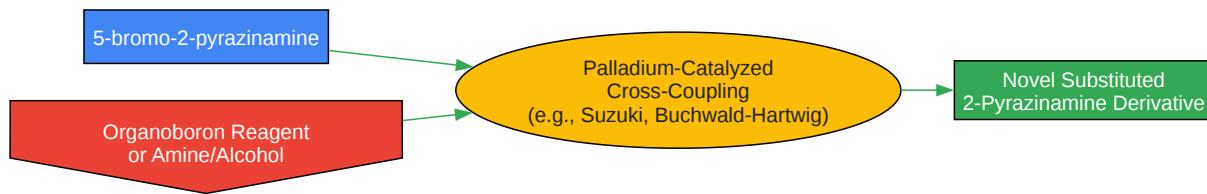
- Qualitative Procedure:


- A small amount of the compound (a few milligrams) is added to a test tube containing approximately 1 mL of the solvent.
- The mixture is agitated at room temperature.
- Observations are made as to whether the solid dissolves completely, partially, or not at all.

- Quantitative Procedure (using HPLC):
 - A supersaturated solution of 5-bromo-2-pyrazinamine is prepared in a known volume of the solvent.
 - The solution is stirred at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
 - The solution is filtered to remove undissolved solid.
 - An aliquot of the saturated solution is diluted and analyzed by a validated HPLC method to determine the concentration, from which the solubility (e.g., in mg/mL) can be calculated.

Visualizations

Logical Workflow for Physicochemical Characterization


The following diagram illustrates a typical workflow for the characterization of a novel or newly synthesized organic compound like 5-bromo-2-pyrazinamine.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and characterization of an organic compound.

Role in Chemical Synthesis

5-Bromo-2-pyrazinamine is a valuable intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, a common strategy in drug discovery.

[Click to download full resolution via product page](#)

Use of 5-bromo-2-pyrazinamine as a synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 2. 2-Bromo-5-(2-thiazolylamino)pyrazine CAS#: 1159820-26-4 [m.chemicalbook.com]
- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 5-Bromo-2-pyrazinamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b017997#physical-properties-of-5-bromo-2-pyrazinamine\]](https://www.benchchem.com/product/b017997#physical-properties-of-5-bromo-2-pyrazinamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com